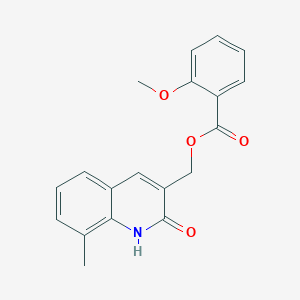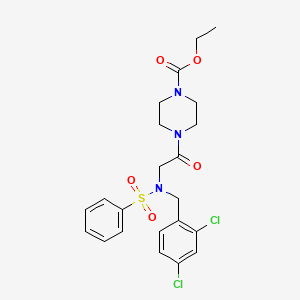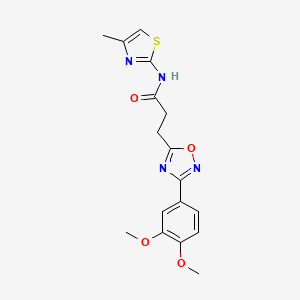
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide, also known as HM-3, is a chemical compound that has been extensively studied for its potential use in scientific research. HM-3 has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide is not well-understood, but it is believed to involve the formation of a complex with DNA. This complex may interfere with DNA replication and repair processes, leading to cell death. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide has also been shown to induce the production of reactive oxygen species, which can activate various signaling pathways in cells.
Biochemical and Physiological Effects
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide has been found to have a wide range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of immune responses. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide in lab experiments include its relatively simple synthesis process, its fluorescent properties, and its wide range of potential applications. However, there are also some limitations to using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are many potential future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide, including:
1. Further studies to elucidate the mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide and its potential therapeutic applications.
2. Development of new N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide derivatives with enhanced properties and reduced toxicity.
3. Studies to investigate the potential use of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide as a diagnostic tool for various diseases.
4. Investigation of the potential use of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide in combination with other therapeutic agents to enhance their efficacy.
5. Exploration of the potential use of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide in the treatment of neurodegenerative diseases.
Conclusion
In conclusion, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide (N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide) is a valuable tool for scientific research, with a wide range of potential applications. While there are some limitations to its use, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide has the potential to be a valuable tool for researchers in various fields. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide involves the reaction of 2-hydroxy-6-methylquinoline with o-toluidine and benzoyl chloride. The resulting compound is then treated with sodium methoxide to form N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide. The synthesis process is relatively straightforward and has been well-documented in the literature.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide has been used in a variety of scientific research applications, including as a fluorescent probe for detecting DNA damage, as a tool for studying the role of reactive oxygen species in cellular signaling pathways, and as a potential therapeutic agent for various diseases.
Propiedades
IUPAC Name |
2-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-12-13-22-19(14-17)15-20(25(29)27-22)16-28(23-10-6-4-8-18(23)2)26(30)21-9-5-7-11-24(21)31-3/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOIPMZNXXYINP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3C)C(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-bromo-N-(4-ethylphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693627.png)









![4-ethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693685.png)